molecular formula C11H13BrO4 B12119564 3-(3-Bromo-4,5-dimethoxy-phenyl)-propionic acid

3-(3-Bromo-4,5-dimethoxy-phenyl)-propionic acid

Cat. No.: B12119564
M. Wt: 289.12 g/mol
InChI Key: PIUOJSPAGUXRRX-UHFFFAOYSA-N
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Description

(3-(3-Bromo-4,5-dimethoxy-phenyl)-acryloylamino)-acetic acid , is a chemical compound with the molecular formula C13H14BrNO5. It has a molecular weight of 344.164 g/mol . This compound belongs to the class of phenylpropionic acids and contains both bromine and methoxy functional groups.

Preparation Methods

Synthetic Routes:: The synthetic route to prepare 3-(3-Bromo-4,5-dimethoxy-phenyl)-propionic acid involves acylation of the corresponding amine precursor. One possible method is the reaction of 3-(3-Bromo-4,5-dimethoxy-phenyl)-acrylic acid with an amino group-containing reagent, such as glycine or its derivatives .

Industrial Production:: Information on large-scale industrial production methods for this specific compound is limited, as it is often considered a rare and unique chemical. Researchers typically synthesize it for specific applications rather than for bulk production.

Chemical Reactions Analysis

3-(3-Bromo-4,5-dimethoxy-phenyl)-propionic acid can undergo various chemical reactions:

Major products formed from these reactions include amides, esters, and reduced derivatives of the compound.

Scientific Research Applications

3-(3-Bromo-4,5-dimethoxy-phenyl)-propionic acid finds applications in various scientific fields:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities (e.g., antimicrobial, anti-inflammatory).

    Medicine: Studied for its pharmacological properties.

    Industry: Rarely used in industry due to its specialized nature .

Mechanism of Action

The exact mechanism by which 3-(3-Bromo-4,5-dimethoxy-phenyl)-propionic acid exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

While this compound is unique, similar compounds include:

Biological Activity

3-(3-Bromo-4,5-dimethoxy-phenyl)-propionic acid is a synthetic organic compound known for its potential biological activities. This compound is a derivative of phenylpropionic acid, characterized by the presence of a bromine atom and two methoxy groups on the phenyl ring. Its unique structure suggests a variety of interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C11H13BrO4. The presence of the bromine atom and methoxy groups enhances its reactivity and potential biological effects. The compound can undergo various chemical reactions, including substitution and oxidation, which can lead to the formation of new derivatives with altered biological activities .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within cells. The bromine and methoxy groups may influence the compound's binding affinity to receptors or enzymes involved in inflammatory processes or microbial growth .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antibacterial properties against various pathogens, including E. coli and S. aureus. The presence of bromine and methoxy substituents may enhance this activity .
  • Anti-inflammatory Effects : This compound has been investigated for its potential to inhibit inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .
  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. The specific mechanism involves modulation of signaling pathways associated with cell growth and survival .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of various brominated phenylpropanoic acids, demonstrating that compounds with similar substitutions showed significant inhibition against Pseudomonas aeruginosa and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 20 to 50 µg/mL .
  • Anti-inflammatory Research : In vitro assays indicated that phenylpropanoic acid derivatives could reduce pro-inflammatory cytokine production in macrophages. This suggests a potential mechanism through which this compound may exert anti-inflammatory effects .
  • Anticancer Activity : A recent investigation into structurally related compounds revealed IC50 values indicating significant cytotoxicity against breast cancer cell lines, suggesting that this class of compounds could be developed further for cancer therapy .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, the following table summarizes key characteristics:

Compound NameStructureAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Activity
This compoundC11H13BrO4ModerateSignificantPromising
3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acidC11H13BrO4HighModerateModerate
3-(3,4-Dimethoxyphenyl)propanoic acidC11H14O4LowLowLow

Properties

Molecular Formula

C11H13BrO4

Molecular Weight

289.12 g/mol

IUPAC Name

3-(3-bromo-4,5-dimethoxyphenyl)propanoic acid

InChI

InChI=1S/C11H13BrO4/c1-15-9-6-7(3-4-10(13)14)5-8(12)11(9)16-2/h5-6H,3-4H2,1-2H3,(H,13,14)

InChI Key

PIUOJSPAGUXRRX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CCC(=O)O)Br)OC

Origin of Product

United States

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